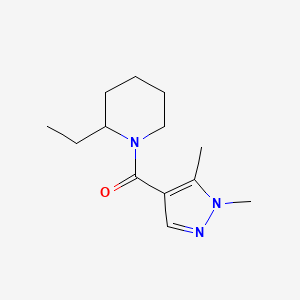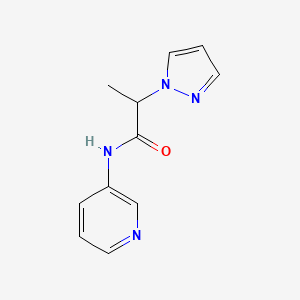
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for research purposes only. DMMDA-2 has a unique chemical structure that makes it a potential candidate for further scientific research.
Mechanism of Action
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. It also has a weak affinity for dopamine receptors. The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone is not fully understood, but it is believed to modulate the activity of serotonin and dopamine in the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has been shown to induce changes in perception, mood, and cognition. It can cause visual and auditory hallucinations, altered time perception, and changes in thought processes. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone can also cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has several advantages for lab experiments. It has a unique chemical structure that makes it a potential candidate for further scientific research. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone is also relatively easy to synthesize and can be obtained in pure form. However, (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has several limitations for lab experiments. It is a psychoactive drug that can cause changes in perception, mood, and cognition, making it difficult to control for these variables in experiments. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone. One area of research could be to study its effects on different serotonin and dopamine receptor subtypes. Another area of research could be to study its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. Additionally, more research could be done to understand the mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone and how it modulates the activity of serotonin and dopamine in the brain.
Synthesis Methods
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone can be synthesized by reacting 2,5-dimethylmorpholine with 2,4-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone as a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors and can act as a partial agonist at these receptors. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has also been shown to have a mild stimulant effect on the central nervous system.
properties
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-5-6-14(11(2)7-10)15(17)16-8-13(4)18-9-12(16)3/h5-7,12-13H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHVGEDVGQOFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)

![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)
![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)